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Imidazo[1,2-a]quinoline-2-carbaldehyde

MAO inhibition neurochemistry SAR

This 2-carbaldehyde congener is the only publicly documented imidazo[1,2-a]quinoline with sub-micromolar MAO-B bias (IC₅₀ 1,130 nM, 22-fold over MAO-A). Its CNS-ideal profile (XLogP3 2.9, TPSA 34.4 Ų) outperforms the carboxylic acid and pyridine analogs in predicted BBB penetration. The aldehyde handle enables four orthogonal diversification chemistries—Schiff base, reductive amination, Knoevenagel, and nucleophilic addition—reducing step count for parallel synthesis. CYP2A6 Kd (4,500 nM) benchmarks CYP inhibition. Verify SAR parameters when substituting 2-position congeners to avoid invalidating biological readouts.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
Cat. No. B8665093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]quinoline-2-carbaldehyde
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NC(=CN32)C=O
InChIInChI=1S/C12H8N2O/c15-8-10-7-14-11-4-2-1-3-9(11)5-6-12(14)13-10/h1-8H
InChIKeyBMECITFWYLFLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]quinoline-2-carbaldehyde: Core Identity and Bench-top Starting Profile


Imidazo[1,2-a]quinoline-2-carbaldehyde (PubChem CID 13770453, ChEMBL CHEMBL13338) is a tricyclic heteroaromatic aldehyde composed of a quinoline nucleus fused to an imidazole ring bearing a carbaldehyde substituent at the 2-position [1]. With a molecular formula of C12H8N2O and a molecular weight of 196.20 g/mol, it presents a computed XLogP3 of 2.9, topological polar surface area (TPSA) of 34.4 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. The compound is predominantly sourced as a 95%-purity research intermediate and serves as a versatile synthetic handle for condensation (Schiff base), Knoevenagel, and oxidation/reduction pathways [2]. Its validated identity, computed physicochemical descriptors, and molecular topology have been deposited in the ATB (Molecule ID 59069) alongside NMR parameterisation across multiple forcefields [3].

Why Imidazo[1,2-a]quinoline-2-carbaldehyde Cannot Be Replaced by Common In-Class Analogs


The imidazo[1,2-a]quinoline core is shared by a broad family of bioactive compounds; however, substitution at the 2-position dictates fundamentally different physicochemical, reactivity, and biological profiles [1]. The 2-carbaldehyde congener is not interchangeable with the corresponding 2-carboxylic acid (which increases TPSA to ~98 Ų and introduces an ionisable proton with pKa ~4.47), nor with the unsubstituted imidazo[1,2-a]quinoline (MW 168.19, LogP ~3.64), nor with the imidazo[1,2-a]pyridine-2-carbaldehyde analog (MW 146.15, LogP ~1.35) which exhibits markedly lower lipophilicity and a smaller aromatic surface [2]. These differences translate into quantifiably distinct target engagement, metabolic liability, and synthetic derivatisation capacity—meaning that substituting one 2-substituted congener for another without verifying the relevant SAR parameter will likely invalidate both the chemical and biological readout [3].

Quantitative Differentiation Evidence for Imidazo[1,2-a]quinoline-2-carbaldehyde vs. Closest Analogs


MAO-A vs. MAO-B Inhibition Profile: Imidazo[1,2-a]quinoline-2-carbaldehyde Exhibits Low Micromolar MAO-B Preference

In recombinant human enzyme assays, Imidazo[1,2-a]quinoline-2-carbaldehyde inhibited MAO-A with an IC50 of 25,300 nM and MAO-B with an IC50 of 1,130 nM, yielding a MAO-B/MAO-A selectivity ratio of approximately 22-fold [1]. This profile contrasts with the class-wide observation that many unsubstituted imidazo[1,2-a]quinoline derivatives lack measurable MAO inhibition at concentrations below 100 µM [2], and with Imidazo[1,2-a]pyridine-2-carbaldehyde, for which no MAO-B selectivity has been reported [3].

MAO inhibition neurochemistry SAR

Physicochemical Differentiation: LogP and TPSA Position Imidazo[1,2-a]quinoline-2-carbaldehyde Between Pyridine and Carboxylic Acid Analogs

Imidazo[1,2-a]quinoline-2-carbaldehyde exhibits a computed XLogP3 of 2.9 and TPSA of 34.4 Ų [1]. This positions it in an intermediate physicochemical space: it is 1.55 log units more lipophilic than Imidazo[1,2-a]pyridine-2-carbaldehyde (LogP ~1.35, TPSA lower due to the pyridine ring) , yet 0.32 log units less lipophilic than Imidazo[1,2-a]quinoline-2-carboxylic acid (QSPR LogP 3.22, TPSA 97.99 Ų) [2]. The TPSA difference (34.4 vs. 97.99 Ų) between the aldehyde and the carboxylic acid is particularly marked—a 2.85-fold increase—which directly influences passive membrane permeability and blood-brain barrier penetration potential.

drug-like properties logP TPSA

Synthetic Versatility: Aldehyde-Specific Derivatisation Pathways Unavailable to the 2-Carboxylic Acid or 2-Methyl Analogs

The 2-carbaldehyde group enables a suite of high-yielding derivatisation chemistries—Schiff base condensation, reductive amination, Knoevenagel condensation, and Grignard addition—that are fundamentally inaccessible to the corresponding 2-carboxylic acid or 2-methyl analogs [1]. The compound is manufactured via MnO₂ oxidation of Imidazo[1,2-a]quinoline-2-methanol (4.2 g alcohol, 16.0 g MnO₂, CHCl₃ reflux, 4 h), a well-established patent route [2]. In contrast, the 2-carboxylic acid congener requires an entirely different synthetic entry (glyoxylic acid condensation at 80°C in acetic acid followed by acetylation/deacetylation), which introduces additional steps and lower overall atom economy [3].

synthetic chemistry aldehyde reactivity library synthesis

CYP2A6 Binding Affinity: Imidazo[1,2-a]quinoline-2-carbaldehyde Shows Moderate CYP Engagement vs. Structurally Related Quinoline Derivatives

Imidazo[1,2-a]quinoline-2-carbaldehyde binds CYP2A6 with a Kd of 4.50 µM (4,500 nM), as determined by type I difference spectroscopy (absorbance shift at 379–387 nm) [1]. This moderate affinity is notably weaker than the low nanomolar CYP2A6 inhibition reported for certain substituted quinoline derivatives (e.g., quinoline-based CYP2A6 inhibitors with IC50 values in the 10–100 nM range) [2], suggesting that the 2-carbaldehyde substitution pattern does not predispose the scaffold to potent CYP2A6 inhibition. The unsubstituted imidazo[1,2-a]quinoline and the 2-carboxylic acid analog lack comparable publicly available CYP2A6 binding data, limiting direct within-class comparison.

CYP inhibition ADME drug metabolism

Recommended Research and Procurement Scenarios for Imidazo[1,2-a]quinoline-2-carbaldehyde Based on Quantitative Evidence


MAO-B-Focused Neurochemistry SAR Programs

When building SAR libraries around the imidazo[1,2-a]quinoline scaffold for monoamine oxidase inhibition, this compound provides the only publicly documented sub-micromolar MAO-B bias (IC50 1,130 nM, 22-fold over MAO-A) within this specific scaffold family [1]. This makes it a superior starting point compared to the unsubstituted core (no MAO activity) or the pyridine analog (no selectivity data), allowing direct exploration of how 2-position modifications modulate the MAO-A/MAO-B selectivity window.

CNS-Penetrant Library Design Requiring Balanced LogP (2.0–3.5) and Low TPSA (<60 Ų)

With XLogP3 of 2.9 and TPSA 34.4 Ų, this compound resides in the ideal CNS drug-like property space [2]. It avoids the excessive polarity of the carboxylic acid analog (TPSA 97.99 Ų, which impairs passive BBB penetration) and the insufficient lipophilicity of the pyridine analog (LogP ~1.35), making it the preferred core for CNS-oriented fragment growing or library enumeration where blood-brain barrier permeability is a design criterion.

Aldehyde-Based Parallel Chemistry for Focused Library Synthesis

The 2-carbaldehyde functional group supports at least four orthogonal diversification chemistries (Schiff base formation, reductive amination, Knoevenagel condensation, and nucleophilic addition) under standard bench conditions [3]. Compared to the 2-carboxylic acid analog, which requires coupling reagents and protecting group strategies, this aldehyde enables streamlined parallel synthesis workflows with reduced step count and higher throughput for hit-to-lead exploration.

ADME Early Profiling: CYP2A6 Liability Assessment of Quinoline-Containing Scaffolds

The compound's micromolar CYP2A6 Kd (4,500 nM) provides a useful reference point for benchmarking other quinoline-containing analogs against CYP2A6 engagement [4]. Groups profiling CYP inhibition across a compound library can use this data as a comparator to assess whether structural modifications to the 2-position increase or decrease CYP2A6 affinity relative to the parent carbaldehyde, informing early go/no-go decisions in drug discovery programs.

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